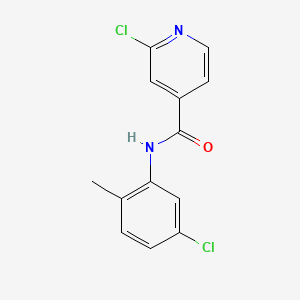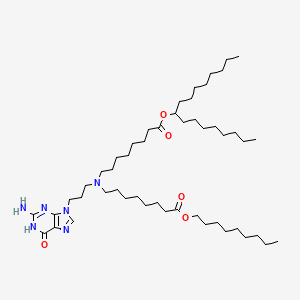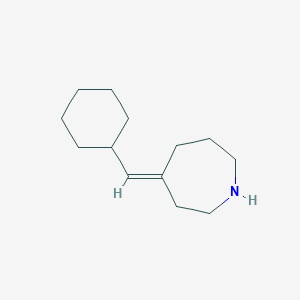
4-(Cyclohexylmethylene)azepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Cyclohexylmethylene)azepane is a seven-membered heterocyclic compound containing a nitrogen atom within its ring structure. This compound is notable for its unique structural features, which include a cyclohexylmethylene group attached to the azepane ring. The presence of the nitrogen atom in the ring imparts significant chemical reactivity and potential for various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclohexylmethylene)azepane typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclohexylmethylene bromide with azepane in the presence of a base such as potassium carbonate. The reaction is carried out in an inert solvent like tetrahydrofuran (THF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: For industrial-scale production, the synthesis may involve more efficient catalytic processes. For instance, palladium-catalyzed decarboxylation reactions have been employed to produce azepane derivatives under mild conditions with high yields . These methods are advantageous due to their scalability and the ability to produce high-purity products.
化学反応の分析
Types of Reactions: 4-(Cyclohexylmethylene)azepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound into its saturated analogs.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the cyclohexylmethylene group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at room temperature and atmospheric pressure.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed:
Oxidation: Ketones and carboxylic acids.
Reduction: Saturated azepane derivatives.
Substitution: N-alkyl or N-acyl azepane derivatives.
科学的研究の応用
4-(Cyclohexylmethylene)azepane has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Industry: The compound is utilized in the development of new materials, such as polymers and resins, due to its unique structural properties.
作用機序
The mechanism of action of 4-(Cyclohexylmethylene)azepane and its derivatives involves their interaction with specific molecular targets, such as enzymes or receptors. The nitrogen atom in the azepane ring can form hydrogen bonds or coordinate with metal ions, facilitating binding to biological targets. This interaction can modulate the activity of enzymes or receptors, leading to therapeutic effects. For example, azepane derivatives have been shown to inhibit glycosidases, enzymes involved in carbohydrate metabolism .
類似化合物との比較
Azepane: A saturated analog of 4-(Cyclohexylmethylene)azepane, lacking the cyclohexylmethylene group.
Azepine: An unsaturated analog with a double bond in the ring structure.
Oxepane: A seven-membered ring compound with an oxygen atom instead of nitrogen.
Thiepane: A seven-membered ring compound with a sulfur atom instead of nitrogen.
Uniqueness: this compound is unique due to the presence of the cyclohexylmethylene group, which imparts additional steric and electronic properties. This structural feature enhances its reactivity and potential for forming diverse derivatives compared to its analogs .
特性
分子式 |
C13H23N |
|---|---|
分子量 |
193.33 g/mol |
IUPAC名 |
(4E)-4-(cyclohexylmethylidene)azepane |
InChI |
InChI=1S/C13H23N/c1-2-5-12(6-3-1)11-13-7-4-9-14-10-8-13/h11-12,14H,1-10H2/b13-11+ |
InChIキー |
ZAGQCMVPNSEHIF-ACCUITESSA-N |
異性体SMILES |
C1CCC(CC1)/C=C/2\CCCNCC2 |
正規SMILES |
C1CCC(CC1)C=C2CCCNCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(Cyclohexylcarbonyl)amino]-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylic acid](/img/structure/B15282646.png)
![1-(2-Chlorophenyl)-4-[(4-ethoxy-3-methylphenyl)sulfonyl]piperazine](/img/structure/B15282649.png)
![(2E)-3-{4-[(4-fluorobenzyl)oxy]-3-iodo-5-methoxyphenyl}prop-2-enoic acid](/img/structure/B15282654.png)
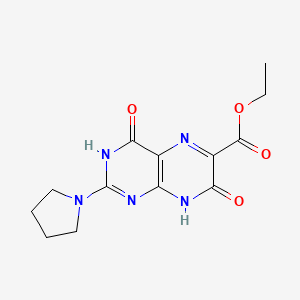
![1-[(2-Ethoxy-5-methylphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B15282667.png)
![N-((4-Chloro-2-(morpholinomethyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)methyl)-2,6-difluoro-3,5-dimethoxyaniline](/img/structure/B15282678.png)


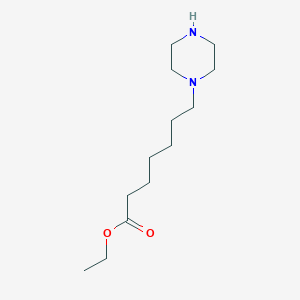
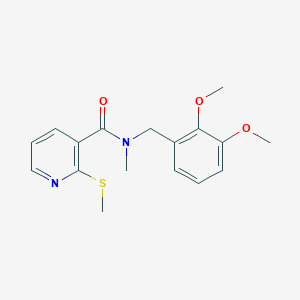
![6-(3-Chloro-4-methylphenyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15282711.png)
![3-[(Ethylsulfanyl)methyl]-6-[(phenylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15282727.png)
